Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate
Description
Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate is a pyrimidine-based compound featuring a central pyrimidine ring substituted at positions 2, 4, and 6. The substituents include:
- Position 2: A phenyl group.
- Position 4: A sulfanyl-linked methyl benzoate group (2-sulfanylbenzoate methyl ester).
- Position 6: A 4-methylphenylsulfanyl group.
Properties
IUPAC Name |
methyl 2-[6-(4-methylphenyl)sulfanyl-2-phenylpyrimidin-4-yl]sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S2/c1-17-12-14-19(15-13-17)30-22-16-23(27-24(26-22)18-8-4-3-5-9-18)31-21-11-7-6-10-20(21)25(28)29-2/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJMTPBDWSJGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring and sulfanyl groups, which may contribute to its pharmacological properties. This article reviews available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O2S2 |
| Molecular Weight | 396.51 g/mol |
| IUPAC Name | Methyl 2-{6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate |
| InChI | InChI=1S/C20H20N2O2S2/c1-13-9-14(10-15(21)22)19(24)23-18(12-20(25)26)16(11)17(13)5/h9-12H,1-8H3,(H,21,22)(H,24,25) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and the introduction of sulfanyl groups. The reaction conditions are critical for optimizing yield and purity. Common methods include using specific catalysts and solvents to facilitate the reactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
The potential anticancer activity of this compound has been explored in various studies. Pyrimidine derivatives are known to interact with DNA and inhibit cell proliferation. For example, compounds containing sulfanyl groups have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The sulfanyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have investigated the biological activities of similar compounds:
- Study on Antimicrobial Activity : A series of pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
- Anticancer Evaluation : A study assessed the cytotoxic effects of pyrimidine derivatives on various cancer cell lines (e.g., HeLa and MCF7). Results indicated that certain structural modifications enhanced cytotoxicity, with IC50 values below 10 µM for some derivatives .
Comparison with Similar Compounds
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile
- Substituents :
- Position 2: Benzylsulfanyl.
- Position 4: 4-Methylphenylsulfanyl.
- Position 5: Nitrile.
- Position 6: Pentyl.
- Molecular Formula : C₂₄H₂₅N₃S₂.
- Key Features: The nitrile group at position 5 enhances polarity compared to the ester in the target compound.
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (Compound 11)
- Substituents: Position 2: Methylsulfinyl. Position 4: Chloro. Position 5: Methyl carboxylate. Position 6: Benzylamino.
- Molecular Formula : C₁₅H₁₆ClN₃O₃S.
- The chloro substituent at position 4 enhances electrophilicity, making it reactive toward nucleophilic substitution .
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
- Substituents :
- Position 2: Sulfanyl.
- Position 4: Hydroxyl.
- Position 6: (4-Chlorophenyl)sulfanylmethyl.
- Molecular Formula : C₁₁H₉ClN₂OS₂.
- Key Features : The hydroxyl group at position 4 enables strong hydrogen bonding, influencing crystallization behavior. The 4-chlorophenyl group contributes to steric bulk and lipophilicity .
Crystallographic and Stability Insights
- Crystal Packing : The compound in crystallizes with intermolecular C–H⋯N interactions involving the nitrile group, stabilizing the lattice . In contrast, the target compound’s ester group may engage in weaker C–H⋯O interactions.
- Oxidative Stability : Sulfanyl groups in the target compound are prone to oxidation (e.g., to sulfoxides or sulfones) under conditions similar to those used in (mCPBA, CH₂Cl₂, 0°C) .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Sulfanyl group introduction: Thiolation reactions using 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the arylthio moiety at the pyrimidine C6 position .
- Esterification: Coupling of the sulfanyl-substituted pyrimidine with methyl 2-mercaptobenzoate via nucleophilic aromatic substitution (NAS) in polar aprotic solvents (e.g., DMSO or THF) .
- Optimization strategies:
- Temperature control: Maintaining 60–80°C during NAS minimizes side reactions like oxidation of sulfanyl groups .
- Catalyst use: Addition of catalytic iodine enhances regioselectivity during thiolation .
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
Routine characterization employs:
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., distinguishing phenyl vs. pyrimidine protons) and confirms ester carbonyl signals (~170 ppm in ¹³C NMR) .
- FT-IR: Validates carbonyl (C=O, ~1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
- Chromatography:
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor reaction progress and quantify impurities .
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Intermediate: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Answer:
SAR studies rely on analogs with modifications to the sulfanyl, pyrimidine, or benzoate moieties:
Advanced: What computational methods are used to model its interaction with biological targets?
Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets like dihydrofolate reductase (DHFR). Key interactions include:
- π-π stacking between the phenyl group and Phe31 .
- Hydrogen bonding of the benzoate ester with Arg57 .
- MD simulations: GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM/PBSA) .
- QSAR modeling: CoMFA/CoMSIA correlates electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity against bacterial pathogens .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Compound purity: Validate purity (>95%) via HPLC and elemental analysis before testing .
- Off-target effects: Use CRISPR-edited cell lines or competitive binding assays to confirm target specificity .
- Meta-analysis: Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry: Continuous-flow reactors reduce side reactions during thiolation steps (residence time: 20–30 min at 50°C) .
- Green solvents: Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield .
- Catalyst recycling: Immobilize iodine on mesoporous silica for reuse in NAS, reducing waste .
- Process analytical technology (PAT): In-line FTIR monitors reaction progression in real time .
Intermediate: How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?
Answer:
- Hydrolytic stability: The methyl ester hydrolyzes slowly in plasma (t₁/₂ ~8 h at pH 7.4), requiring prodrug strategies for prolonged activity .
- Oxidative susceptibility: Sulfanyl groups oxidize to sulfoxides in the presence of CYP450 enzymes; stabilize via steric hindrance (e.g., ortho-methyl substitution) .
- Plasma protein binding: >90% binding to albumin reduces free drug concentration, necessitating dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
